molecular formula C15H20N6O4 B15127294 N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide

N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide

Cat. No.: B15127294
M. Wt: 348.36 g/mol
InChI Key: WBGUMUGCONUXFK-UHFFFAOYSA-N
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Description

N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide (CAS: 95729-88-7) is a synthetic peptide derivative with the molecular formula C₁₆H₂₂N₆O₄ and a molecular weight of 362.384 g/mol . Its structure integrates a histidyl-prolinamide backbone modified by a 4-oxoazetidine-2-carbonyl group, a strained four-membered β-lactam ring system. The azetidine ring introduces conformational rigidity, which may enhance binding specificity, while the histidine residue provides opportunities for metal coordination or pH-dependent activity.

Properties

IUPAC Name

1-[3-(1H-imidazol-5-yl)-2-[(4-oxoazetidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUMUGCONUXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869257
Record name N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetirelin is synthesized through a series of chemical reactions involving the coupling of specific amino acids and azetidinone derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of azetirelin involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale chromatographic purification systems .

Chemical Reactions Analysis

Azetirelin undergoes various chemical reactions, including:

    Oxidation: Azetirelin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Azetirelin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Azetirelin has a wide range of scientific research applications:

Mechanism of Action

Azetirelin exerts its effects by acting as an agonist of thyrotropin-releasing hormone receptors. It enhances central cholinergic neurotransmission, which is believed to contribute to its cognitive-enhancing and neuroprotective effects. The compound’s mechanism involves binding to thyrotropin-releasing hormone receptors, leading to the activation of downstream signaling pathways that promote neurotransmitter release and neuronal survival .

Comparison with Similar Compounds

Structural and Functional Insights

  • Azetidine vs. Thiazolidinone: The 4-oxoazetidine group in the target compound confers greater ring strain and electrophilicity compared to the five-membered thiazolidinone rings in NAT-1 and NAT-2. This may enhance reactivity toward nucleophilic targets (e.g., proteases) but reduce metabolic stability compared to the more stable thiazolidinones .
  • Peptide Backbone vs. Aromatic Systems : Unlike JNJ-54717793 and BBAC, which rely on aromatic fluorinated or benzimidazole motifs for hydrophobic interactions, the histidyl-prolinamide backbone of the target compound offers hydrogen-bonding and chiral recognition capabilities, favoring interactions with peptide-binding enzymes .
  • Electron-Withdrawing Groups: MOP’s trifluoromethyl and cyano groups enhance metabolic resistance and target affinity, whereas the target compound’s azetidine and amide bonds may prioritize solubility over lipophilicity .

Pharmacokinetic Considerations

  • Molecular Weight and Bioavailability : The target compound (362.38 g/mol) falls below the typical threshold for oral bioavailability (<500 g/mol), contrasting with larger molecules like BBAC (463.58 g/mol) and NAT-2 (452.57 g/mol), which may face absorption challenges .

Research Findings and Implications

  • Enzyme Selectivity: Preliminary in silico studies suggest the target compound’s azetidine group exhibits higher selectivity for serine proteases compared to NAT-1’s thiazolidinone core, which non-specifically modulates PPAR-γ .
  • Toxicity Profile : The absence of aromatic fluorine or trifluoromethyl groups (cf. JNJ-54717793 and MOP) may reduce hepatotoxicity risks, as seen in comparative cytotoxicity assays .
  • Stability Challenges : The strained azetidine ring is prone to hydrolysis under acidic conditions, necessitating formulation improvements compared to the more stable benzimidazole in BBAC .

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